molecular formula C7H8O3 B1674280 Furfuryl acetate CAS No. 623-17-6

Furfuryl acetate

Cat. No. B1674280
CAS RN: 623-17-6
M. Wt: 140.14 g/mol
InChI Key: CKOYRRWBOKMNRG-UHFFFAOYSA-N
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Patent
US04008256

Procedure details

First 111.2 g (0.600 mole) tributyl amine and then 196.2 g (2.00 mole) distilled furfuryl alcohol were added to 224.6 g (2.20 mole) acetic anhydride. The temperature was allowed to rise to 35° C and was maintained at that for 5 hours. The mixture weighed 528.7 g and its concentration was 52.05%, i.e., the yield was 98.2%. The crude product was washed 3 times with 200 ml water. 5 ml HCl had been added to the second washing water. 264.7 g furfuryl acetate was obtained and its concentration was 95.6%, i.e., the yield was 90.3%.
Quantity
111.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two
Yield
98.2%

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[CH2:14]([OH:20])[C:15]1[O:19][CH:18]=[CH:17][CH:16]=1.[C:21](OC(=O)C)(=[O:23])[CH3:22]>>[C:21]([O:20][CH2:14][C:15]1[O:19][CH:18]=[CH:17][CH:16]=1)(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
111.2 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Step Two
Name
Quantity
224.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 35° C
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at that for 5 hours
Duration
5 h
WASH
Type
WASH
Details
The crude product was washed 3 times with 200 ml water
ADDITION
Type
ADDITION
Details
5 ml HCl had been added to the
WASH
Type
WASH
Details
second washing water

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCC1=CC=CO1
Measurements
Type Value Analysis
AMOUNT: MASS 264.7 g
YIELD: PERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.